molecular formula C11H10N2O2 B13198199 7-Cyclopropyl-imidazo[1,2-a]pyridine-3-carboxylic acid

7-Cyclopropyl-imidazo[1,2-a]pyridine-3-carboxylic acid

Cat. No.: B13198199
M. Wt: 202.21 g/mol
InChI Key: XJARDDCPTSUDID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Cyclopropyl-imidazo[1,2-a]pyridine-3-carboxylic acid (: 1019022-09-3) is a high-purity chemical building block belonging to the imidazopyridine class of heterocyclic compounds, which are structurally analogous to purines and known for their diverse therapeutic potential . This compound serves as a key precursor in medicinal chemistry research, particularly in the development of novel pharmacologically active molecules. Its primary research value lies in the investigation of new treatments for neglected parasitic diseases. As part of the imidazo[1,2-a]pyridine (IMPY) derivatives, this compound is associated with a class of molecules that have demonstrated significant antiparasitic activity against metronidazole-resistant strains of Trichomonas vaginalis (causing trichomoniasis) and Entamoeba histolytica (causing amoebiasis) . These diseases represent a major global health burden, and the search for new candidates to address emerging resistant parasite strains is of critical importance. Furthermore, IMPY derivatives have shown promising anti-inflammatory properties in vivo and in vitro, which is relevant given that inflammatory responses are part of the pathogenesis of both parasitic infections . This suggests a potential dual mechanism of action for related compounds, making the 7-cyclopropyl derivative a valuable scaffold for further exploration. Exploratory toxicology studies on selected antiparasitic and anti-inflammatory IMPY derivatives have indicated no signs of hepatic or renal toxicity in non-clinical evaluations, allowing them to proceed further in the research and development pipeline . Researchers utilize this compound strictly for laboratory research applications. This product is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C11H10N2O2

Molecular Weight

202.21 g/mol

IUPAC Name

7-cyclopropylimidazo[1,2-a]pyridine-3-carboxylic acid

InChI

InChI=1S/C11H10N2O2/c14-11(15)9-6-12-10-5-8(7-1-2-7)3-4-13(9)10/h3-7H,1-2H2,(H,14,15)

InChI Key

XJARDDCPTSUDID-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CC3=NC=C(N3C=C2)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Cyclopropyl-imidazo[1,2-a]pyridine-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the hydrogenation of imidazole and pyridine rings . The reaction conditions often require the use of catalysts and controlled environments to ensure the desired product is obtained with high purity.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize yield and efficiency. The use of advanced catalytic systems and automation can further enhance the production process, ensuring consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions: 7-Cyclopropyl-imidazo[1,2-a]pyridine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium, platinum, and other transition metals.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

7-Cyclopropyl-imidazo[1,2-a]pyridine-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Cyclopropyl-imidazo[1,2-a]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. In the context of antimicrobial activity, the compound may inhibit essential enzymes or disrupt cellular processes in pathogens. The exact pathways and targets can vary depending on the specific application and the organism being targeted .

Comparison with Similar Compounds

Positional Isomers

  • Imidazo[1,2-a]pyridine-6-carboxylic acid: Exhibits a carboxylic acid group at the 6-position instead of the 3-position. Higher melting point (250°C, decomposition) compared to the 3-carboxylic acid analog (196–197°C) . Limited pharmacological data, but positional differences likely alter reactivity in decarboxylative cross-coupling reactions .

Halogen-Substituted Derivatives

  • Used as an intermediate in drug synthesis; chloro-substitution enhances electrophilicity for nucleophilic aromatic substitution .
  • 7-Fluoroimidazo[1,2-a]pyridine-3-carboxylic acid :
    • Fluorine’s electron-withdrawing effect may improve binding affinity in target proteins compared to cyclopropyl .

Alkyl and Cycloalkyl Substituents

  • 2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid: Synthesized via hydrazine hydrate and 2-aminopyridine reactions; IR spectra confirm amine groups (3190 cm⁻¹) . Derivatives show antimycobacterial activity, suggesting alkyl groups at the 2-position enhance bioactivity .

Decarboxylative Cross-Coupling

  • Imidazo[1,2-a]pyridine-3-carboxylic acid reacts with chlorobenzene under Pd(OAc)₂ catalysis (5 mol%), K₂CO₃, and DMA solvent to form biaryl products (GC yield: 85%) .
  • Cyclopropyl-substituted analogs may require modified ligands (e.g., 7.5 mol% ligand) or Cu₂O additives to enhance efficiency .

Hydrazide and Amide Derivatives

  • 2-Methylimidazo[1,2-a]pyridine-3-carbohydrazide reacts with nitrous acid to form acyl azides, enabling further derivatization into thiazolidines .

Physicochemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Solubility Purity (%)) Reference
Imidazo[1,2-a]pyridine-3-carboxylic acid 162.14 196–197 Soluble in DMA 97
6-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid 196.59 N/A Slightly in water 95
7-Fluoroimidazo[1,2-a]pyridine-3-carboxylic acid 180.15 (estimated) N/A N/A N/A

Biological Activity

7-Cyclopropyl-imidazo[1,2-a]pyridine-3-carboxylic acid is a compound belonging to the imidazo[1,2-a]pyridine class, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its antimicrobial properties, potential applications in treating infectious diseases, especially tuberculosis, and its mechanism of action.

PropertyDetails
Molecular Formula C11H10N2O2
Molecular Weight 202.21 g/mol
IUPAC Name 7-cyclopropylimidazo[1,2-a]pyridine-3-carboxylic acid
InChI Key XJARDDCPTSUDID-UHFFFAOYSA-N
Canonical SMILES C1CC1C2=CC3=NC=C(N3C=C2)C(=O)O

Antimicrobial Properties

Research indicates that 7-Cyclopropyl-imidazo[1,2-a]pyridine-3-carboxylic acid exhibits significant antimicrobial activity. It has been particularly studied for its potential efficacy against various pathogens, including those responsible for tuberculosis. The compound's mechanism of action likely involves the inhibition of essential enzymes or disruption of cellular processes in pathogens, making it a promising candidate for further development in medicinal chemistry .

Structure-Activity Relationship (SAR)

The unique cyclopropyl group in the structure of 7-Cyclopropyl-imidazo[1,2-a]pyridine-3-carboxylic acid influences its biological activity. Studies have shown that modifications to the imidazo[1,2-a]pyridine scaffold can enhance potency and selectivity against specific targets . The structure-activity relationship is crucial for optimizing the compound's therapeutic potential.

Case Studies and Research Findings

  • Antituberculosis Activity : A study explored the efficacy of various imidazo[1,2-a]pyridine derivatives against Mycobacterium tuberculosis. Results indicated that certain derivatives exhibited potent antituberculosis activity with low micromolar IC50 values .
  • Mechanism of Action : Investigations into the mechanism revealed that the compound may inhibit key metabolic pathways in pathogens. For example, it was shown to disrupt the synthesis of essential biomolecules in bacterial cells .
  • Comparative Studies : Comparisons with similar compounds highlighted the distinct advantages of 7-Cyclopropyl-imidazo[1,2-a]pyridine-3-carboxylic acid due to its cyclopropyl moiety. This structural feature was found to enhance both chemical reactivity and biological activity compared to other imidazo[1,2-a]pyridine derivatives .

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